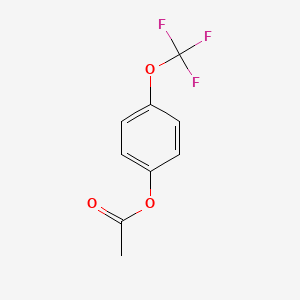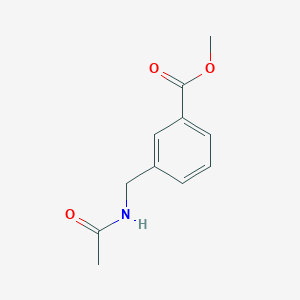
(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3R)-3-Amino-3-(5-methyl(2-furyl))propan-1-ol” is a derivative of furan, which is a heterocyclic organic compound, consisting of a 5-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of a compound similar to “this compound”, namely “3-(5-Methyl-2-furyl)butanal”, has been reported . It’s important to note that the structure of your compound might differ due to the presence of the amino group and the stereochemistry at the 3rd carbon.
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the literature I have access to. Furan derivatives, in general, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .
Aplicaciones Científicas De Investigación
AMFP is an important intermediate in the synthesis of optically active compounds, and is often used for the development of new drugs. It has also been used in the synthesis of polymers, and as a chiral auxiliary in asymmetric synthesis. In addition, AMFP has been used in the synthesis of chiral compounds, including chiral drugs, chiral catalysts, and chiral ligands.
Mecanismo De Acción
Target of Action
The primary targets of the compound “®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol” are currently unknown . This compound is a derivative of furan, a heterocyclic organic compound, which is known to interact with various biological targets
Mode of Action
Furan derivatives are known to interact with biological targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membrane integrity, or modulating signal transduction pathways . The specific mode of action of this compound may depend on its chemical structure and the nature of its target.
Biochemical Pathways
Furan derivatives can potentially affect various biochemical pathways depending on their specific targets
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AMFP in laboratory experiments include its low cost, its high purity, and its ease of synthesis. Additionally, AMFP is a chiral amine compound, which makes it an ideal reagent for the synthesis of optically active compounds. The main limitation of using AMFP in laboratory experiments is that it is not very stable and can easily decompose, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
The future directions for the use of AMFP in scientific research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of polymers and chiral compounds. Additionally, further research could be conducted into the development of new synthetic methods for the synthesis of AMFP, and the development of new applications for the compound. Additionally, further research could be conducted into the development of new methods for the analysis of AMFP and its derivatives, such as spectroscopic and chromatographic techniques. Finally, further research could be conducted into the development of new methods for the synthesis of chiral compounds using AMFP as a chiral auxiliary.
Métodos De Síntesis
The synthesis of AMFP is usually accomplished via a two-step process. The first step involves the reaction of 3-methyl-2-furylmethanol with an amine, such as sodium methoxide, to form the imine intermediate. The second step involves the reduction of the imine intermediate with a reducing agent, such as sodium borohydride, to form AMFP. Alternatively, AMFP can also be synthesized by the reaction of 3-methyl-2-furylmethanol with an aromatic amine, such as aniline, to form the corresponding alkyl amine.
Propiedades
IUPAC Name |
(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRGGIJURNRMY-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

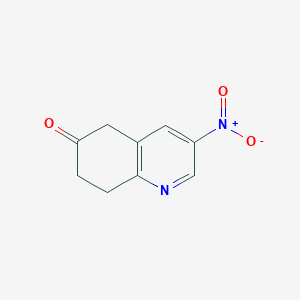
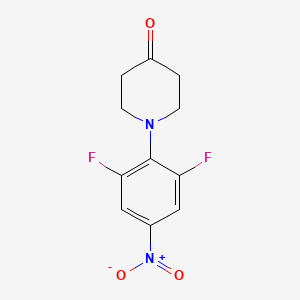
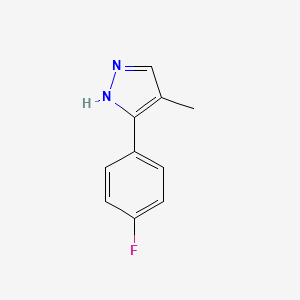


![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)

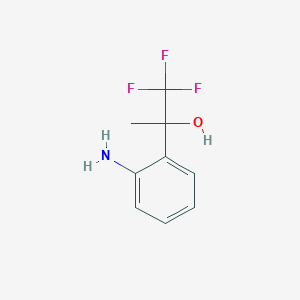
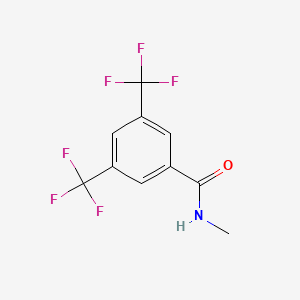
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)

